3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

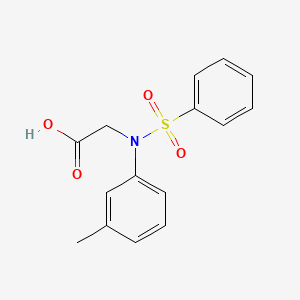

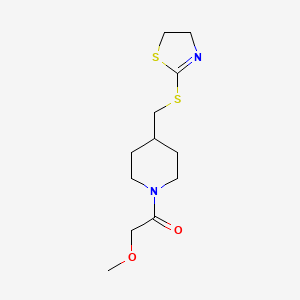

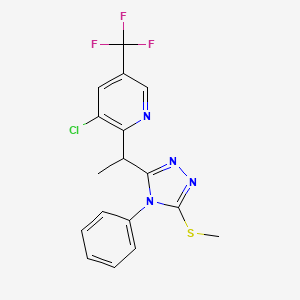

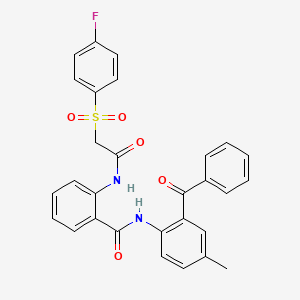

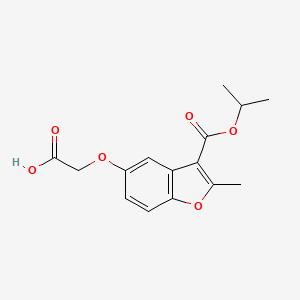

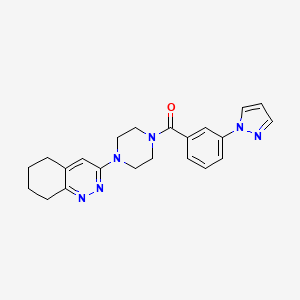

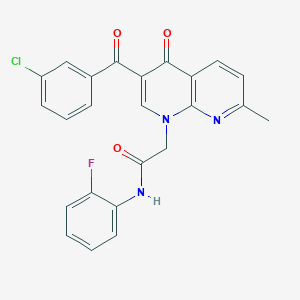

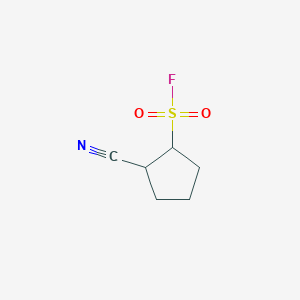

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as NMR spectroscopy and X-ray crystallography. NMR spectroscopy can provide information about the number and type of atoms in a molecule, as well as their connectivity . X-ray crystallography can provide a three-dimensional picture of the molecule .Chemical Reactions Analysis

The analysis of chemical reactions involves studying the changes that occur when a compound undergoes a chemical reaction. This can include changes in the functional groups, formation or breaking of bonds, and changes in stereochemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique

Antibacterial Activity

Research demonstrates the antibacterial potential of chromen-2-one derivatives, highlighting their effectiveness against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds exhibit significant bacteriostatic and bactericidal properties, suggesting their application in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Liquid Crystalline Properties

Another study focuses on the synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole with nitro terminal groups. These compounds, including variations with alkoxy terminal chains, exhibited nematic and smectic A liquid crystalline phases, highlighting their potential in the development of liquid crystal displays and other optical applications (Abboud, Lafta, & Tomi, 2017).

Photochromic Applications

The synthesis of photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes has been reported. These compounds show promising photochromic behavior, which could be exploited in creating smart materials for optical data storage or UV protection coatings (Queiroz et al., 2000).

Anti-Cancer Activity

A novel curcumin ester synthesized from a 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl scaffold demonstrated significant anti-hepatic cancer activity. This suggests the compound's utility in medicinal chemistry for designing new anticancer drugs (Srivastava et al., 2017).

Synthetic Applications

Research into the Michael addition reaction for synthesizing Warfarin analogs using polystyrene-supported catalysts underscores the synthetic utility of chromen-2-one derivatives in creating clinically relevant compounds. This process highlights an environmentally friendly approach to drug synthesis and the potential for creating a variety of biologically active molecules (Alonzi et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves the condensation of 3-nitrobenzoic acid with 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with a base such as triethylamine to form the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous dichloromethane and stir for 30 minutes at room temperature to activate the coupling agent.", "Step 2: Add 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride to the reaction mixture and stir for 24 hours at room temperature to allow for the condensation reaction to occur.", "Step 3: Quench the reaction by adding triethylamine and stir for an additional 2 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with dichloromethane.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 6: Recrystallize the purified product from a suitable solvent such as ethanol to obtain the final product." ] } | |

Numéro CAS |

610753-59-8 |

Formule moléculaire |

C23H15NO7 |

Poids moléculaire |

417.373 |

Nom IUPAC |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |

InChI |

InChI=1S/C23H15NO7/c1-29-20-8-3-2-7-17(20)19-13-30-21-12-16(9-10-18(21)22(19)25)31-23(26)14-5-4-6-15(11-14)24(27)28/h2-13H,1H3 |

Clé InChI |

MBUPLZLMBSISQG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)

![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)

![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)

![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)